

Application of 2-Methylpentanoate as a Flavoring Agent in Food Science Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylpentanoate**

Cat. No.: **B1260403**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanoate and its esters, primarily methyl **2-methylpentanoate** and ethyl **2-methylpentanoate**, are significant flavoring agents in the food industry, prized for their characteristic fruity aromas. These compounds are found naturally in some foods and are also synthesized for use as food additives. Their application ranges from enhancing the flavor profiles of beverages and confectioneries to contributing to the sensory appeal of baked goods. This document provides detailed application notes and experimental protocols for the utilization of **2-methylpentanoate** in food science research, catering to the needs of researchers, scientists, and drug development professionals.

Data Presentation

Physicochemical Properties

The selection and application of a flavoring agent are critically dependent on its physical and chemical properties. These properties influence its volatility, solubility, and stability in a food matrix.

Property	Methyl 2-Methylpentanoate	Ethyl 2-Methylpentanoate
Synonyms	Methyl 2-methylvalerate, 2-Methylpentanoic acid methyl ester	Ethyl 2-methylvalerate, Manzanate
CAS Number	2177-77-7[1][2]	39255-32-8[3]
FEMA Number	3707[1][4]	3488[5]
Molecular Formula	C ₇ H ₁₄ O ₂ [1][2][6]	C ₈ H ₁₆ O ₂ [3][5]
Molecular Weight	130.18 g/mol [1][7]	144.21 g/mol [3][5]
Appearance	Colorless to pale yellow liquid[1][2][6][7]	Colorless to pale yellow liquid
Odor Profile	Sweet, fruity, with notes of maple, hazelnut, strawberry, berry, apple, and tropical fruits[6][7]	Fruity, pineapple, with green, melon, and apple skin notes[5][8]
Taste Profile	Fruity, green apple, grape, banana, tutti-frutti, and melon at 5 ppm[7]	Fruity, ripe strawberry, sweet pineapple with an acidic, cheesy background[5]
Boiling Point	45 °C at 0.2 mm Hg[1][6][7]	152-153 °C at 760 mm Hg[8]
Density	0.878 g/mL at 25 °C[6][7]	0.864 g/mL at 25 °C[5][9]
Refractive Index	n _{20/D} 1.403[6][7]	n _{20/D} 1.403[9]
Water Solubility	1070 mg/L at 25 °C (estimated)[6]	Insoluble[5]
Vapor Pressure	7.85 mmHg at 25 °C[6]	-

Sensory Thresholds

Understanding the concentration at which a flavor compound can be detected is crucial for its effective application.

Compound	Threshold Type	Medium	Value
Methyl 2-Methylpentanoate	Taste	-	5 ppm[7]
Ethyl 2-Methylpentanoate	Aroma Detection	-	0.003 ppb[9][10]

FEMA GRAS Usage Levels

The Flavor and Extract Manufacturers Association (FEMA) has established "Generally Recognized as Safe" (GRAS) status for methyl **2-methylpentanoate**, with recommended maximum usage levels in various food categories.

Food Category	Average Usual (ppm)	Average Maximum (ppm)
Beverages (non-alcoholic)	-	0.250
Beverages (alcoholic)	-	0.250
Chewing Gum	-	1.000
Confectionery Frostings	-	0.250
Frozen Dairy	-	0.500
Gelatins / Puddings	-	0.250
Hard Candy	-	0.500

Experimental Protocols

Protocol 1: Sensory Evaluation - Descriptive Analysis

This protocol outlines a method for the sensory evaluation of **2-methylpentanoate** in a liquid food matrix (e.g., a model beverage).

1. Objective: To characterize the aroma and flavor profile of **2-methylpentanoate**.
2. Materials:

- **2-Methylpentanoate** (food grade)
- Deionized water
- Sucrose
- Citric acid
- Glass beakers and stirring rods
- Graduated cylinders
- Sensory evaluation booths
- Odor-free sample cups with lids
- Unsalted crackers and water for palate cleansing

3. Panelist Selection and Training:

- Select 8-12 panelists based on their sensory acuity and ability to describe flavors.
- Conduct training sessions to familiarize panelists with the sensory attributes of fruity esters. Develop a common lexicon of descriptors.

4. Sample Preparation:

- Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.
- Prepare a stock solution of **2-methylpentanoate** in ethanol.
- Spike the base solution with the **2-methylpentanoate** stock solution to achieve the desired concentration (e.g., starting at the taste threshold of 5 ppm). Prepare a control sample (base solution only).

5. Evaluation Procedure:

- Present the coded samples (control and test) to the panelists in a randomized order.

- Instruct panelists to first evaluate the aroma by sniffing the sample from the cup.
- Next, instruct panelists to taste the sample, holding it in their mouth for a few seconds to perceive the full flavor profile.
- Panelists should cleanse their palate with water and unsalted crackers between samples.
- Panelists will rate the intensity of pre-defined sensory attributes (e.g., fruity, apple, berry, sweet, green, etc.) on a 15-point intensity scale.

6. Data Analysis:

- Collect the intensity ratings from all panelists.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the control and test samples.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of **2-methylpentanoate** in a clear liquid food matrix like fruit juice.

1. Objective: To determine the concentration of **2-methylpentanoate** in a liquid food sample.

2. Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Headspace autosampler
- SPME fiber (e.g., DVB/CAR/PDMS)
- GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness)
- 20 mL headspace vials with screw caps and septa
- **2-Methylpentanoate** standard

- Internal standard (e.g., 2-methyl-2-pentenoic acid)
- Sodium chloride
- Deionized water

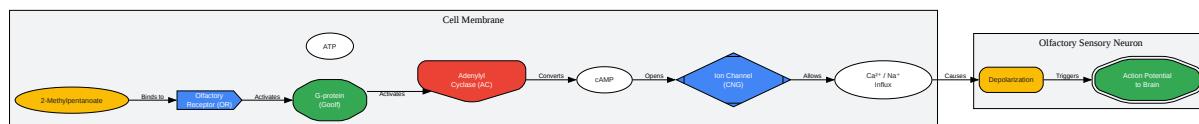
3. Sample and Standard Preparation:

- Calibration Standards: Prepare a series of calibration standards by spiking a model juice solution (or deionized water with 10% ethanol) with known concentrations of **2-methylpentanoate** and a fixed concentration of the internal standard.
- Sample Preparation: Place 5 mL of the fruit juice sample into a 20 mL headspace vial. Add 1 g of NaCl to improve the partitioning of volatile compounds into the headspace. Spike with the internal standard.

4. GC-MS Analysis:

- Headspace Extraction:
 - Equilibration Temperature: 60°C
 - Equilibration Time: 15 min
 - SPME Extraction Time: 30 min
- GC Parameters:
 - Inlet Temperature: 250°C
 - Injection Mode: Splitless
 - Carrier Gas: Helium at 1.0 mL/min
- Oven Program: Initial temperature 40°C for 2 min, ramp at 5°C/min to 150°C, then at 10°C/min to 250°C, hold for 5 min.
- MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230°C
- Mass Range: m/z 40-300

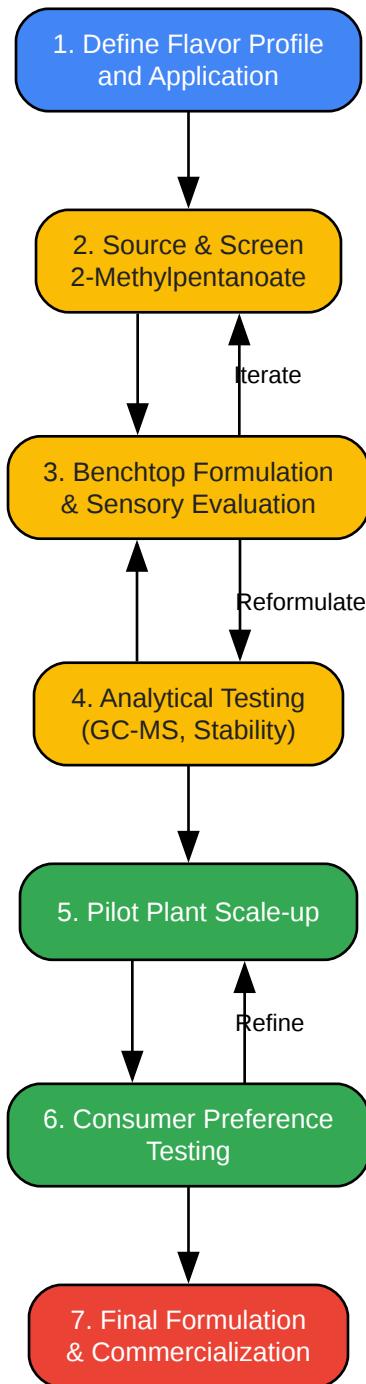

5. Data Analysis:

- Identify the peaks corresponding to **2-methylpentanoate** and the internal standard based on their retention times and mass spectra.
- Integrate the peak areas of the quantifier ions for both compounds.
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
- Determine the concentration of **2-methylpentanoate** in the sample using the calibration curve.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Esters

The perception of fruity esters like **2-methylpentanoate** is initiated by the binding of the odorant molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade.



[Click to download full resolution via product page](#)

Caption: Olfactory signal transduction pathway for **2-Methylpentanoate**.

Experimental Workflow for Flavor Application

The successful incorporation of a new flavoring agent into a food product follows a structured workflow, from initial concept to final product launch.

[Click to download full resolution via product page](#)

Caption: Workflow for incorporating **2-Methylpentanoate** into a food product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-methylpentanoate | C7H14O2 | CID 519890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2177-77-7: Methyl 2-methylpentanoate | CymitQuimica [cymitquimica.com]
- 3. scent.vn [scent.vn]
- 4. femaflavor.org [femaflavor.org]
- 5. bocsci.com [bocsci.com]
- 6. echemi.com [echemi.com]
- 7. METHYL 2-METHYLPENTANOATE | 2177-77-7 [chemicalbook.com]
- 8. manzanate (Givaudan), 39255-32-8 [thegoodsentscompany.com]
- 9. ETHYL 2-METHYLPENTANOATE | 39255-32-8 [chemicalbook.com]
- 10. ETHYL 2-METHYLPENTANOATE CAS#: 39255-32-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [Application of 2-Methylpentanoate as a Flavoring Agent in Food Science Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1260403#application-of-2-methylpentanoate-as-a-flavoring-agent-in-food-science-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com